Sodium tellurite

Description

Properties

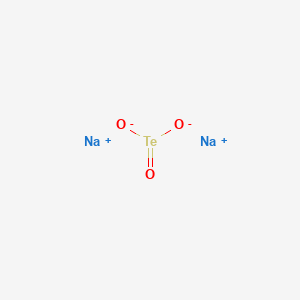

IUPAC Name |

disodium;tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOADVZVYWFSHSM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2TeO3, Na2O3Te | |

| Record name | sodium tellurite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tellurite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22451-06-5 (pentahydrate) | |

| Record name | Sodium tellurite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064943 | |

| Record name | Sodium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium tellurite appears as white crystals. Used in bacteriology and medicine. (EPA, 1998), White solid; [Merck Index] White powder; [MSDSonline] Soluble in hot water; [Sax] | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium tellurite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Slightly sol in cold water; sol in hot water | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM TELLURITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombic prism, White powder | |

CAS No. |

10102-20-2, 22451-06-5 | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium tellurite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium trioxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium Tellurite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TELLURITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BB57LA23Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TELLURITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sodium Tellurite for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sodium tellurite (B1196480) (Na₂TeO₃) for laboratory applications. The document details established methodologies, presents quantitative data, and includes experimental protocols and safety precautions.

Introduction

Sodium tellurite is an inorganic compound with the chemical formula Na₂TeO₃. It is a white, water-soluble solid that finds applications in various scientific fields, including microbiology as a selective agent in culture media, and in materials science for creating corrosion-resistant coatings.[1][2][3] For research and development purposes, the availability of high-purity this compound is crucial. This guide outlines a common and effective laboratory-scale synthesis and purification procedure.

Synthesis of this compound

The most prevalent laboratory method for synthesizing this compound involves the reaction of tellurium dioxide (TeO₂) with a sodium base, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[1][4] The reaction with sodium hydroxide is as follows:

TeO₂ + 2NaOH → Na₂TeO₃ + H₂O

Physicochemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Tellurium Dioxide | TeO₂ | 159.60 | White crystalline powder | Sparingly soluble |

| Sodium Hydroxide | NaOH | 40.00 | White pellets or flakes | Highly soluble |

| This compound | Na₂TeO₃ | 221.58 | White crystalline powder | Soluble, ≥ 100 mg/mL at 20°C[1][5] |

Experimental Protocol for Synthesis

This protocol is adapted from established laboratory methods, including procedures outlined in patent literature for preparing high-purity tellurium compounds.[6]

Materials:

-

Tellurium dioxide (TeO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

In a beaker, dissolve a specific amount of sodium hydroxide in deionized water to create a solution.

-

Slowly add tellurium dioxide powder to the sodium hydroxide solution while stirring continuously. A typical molar ratio is 1 mole of TeO₂ to slightly more than 2 moles of NaOH to ensure complete reaction.

-

Adjust the pH of the solution to 13 using additional NaOH solution if necessary.

-

Stir the mixture at room temperature for approximately 2-4 hours to ensure the complete conversion of tellurium dioxide to this compound.[6]

-

The resulting solution contains dissolved this compound and any insoluble impurities from the starting materials.

Purification of this compound

Purification is essential to remove unreacted starting materials, by-products, and other impurities. A combination of chemical precipitation of impurities and recrystallization is an effective approach.

Chemical Purification

This step aims to remove metallic impurities that may be present in the technical-grade tellurium dioxide.

Materials:

-

This compound solution (from synthesis)

-

Sodium sulfide (B99878) (Na₂S) solution (0.1 M)

-

Lead acetate (B1210297) paper

Equipment:

-

Beaker

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To the this compound solution, slowly add a 0.1 M sodium sulfide solution. This will precipitate many heavy metal ions as insoluble sulfides.

-

Use lead acetate paper to test for the endpoint of the reaction; the paper will blacken in the presence of excess sulfide ions.[6]

-

Stir the mixture for an additional 1-3 hours to ensure complete precipitation of impurities.[6]

-

Filter the solution to remove the precipitated sulfides, yielding a purified this compound solution.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] For this compound, water is a suitable solvent as its solubility is significantly higher in hot water than in cold water.

Materials:

-

Purified this compound solution or crude solid this compound

-

Deionized water

-

Ethanol (B145695) (for washing, optional)

Equipment:

-

Beaker

-

Hot plate

-

Crystallizing dish

-

Ice bath

-

Filtration apparatus

Procedure:

-

If starting with a solid, dissolve the crude this compound in a minimum amount of hot deionized water to form a saturated solution. If starting with the purified solution, gently heat it to reduce the volume and create a concentrated solution.

-

Once the solution is saturated, allow it to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the precipitation of this compound crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any remaining soluble impurities.

-

Dry the purified this compound crystals in a desiccator or a low-temperature oven.

Process Visualization

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 98%, COA, Certificate of Analysis, 10102-20-2, S 2455 [ottokemi.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | Na2O3Te | CID 24935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102874772A - Method for preparing high-purity tellurium by using tellurium dioxide - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sodium Tellurite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tellurite (B1196480) (Na₂TeO₃) is an inorganic compound that has garnered significant interest in various scientific and industrial fields, including materials science, microbiology, and increasingly, in biomedical research. Its unique redox properties and its ability to induce oxidative stress make it a valuable tool for studying cellular defense mechanisms and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties and reactivity of sodium tellurite, with a focus on its practical applications in a research setting.

Chemical and Physical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2][3][4] It is an ionic compound consisting of two sodium cations (Na⁺) and one tellurite anion (TeO₃²⁻). The tellurium atom in the tellurite ion is in the +4 oxidation state.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Na₂TeO₃ | [3] |

| Molecular Weight | 221.58 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 710 °C (1310 °F) | [3] |

| Solubility in Water | Soluble | [3][4] |

| Density | 6.245 g/cm³ | [3] |

| Crystal Structure | Anhydrous: 6-coordinate Te atoms; Pentahydrate: pyramidal TeO₃²⁻ anions | [4] |

Reactivity of this compound

This compound exhibits a versatile reactivity profile, acting as both a weak oxidizing and a weak reducing agent.[4] Its chemical behavior is central to its biological effects and industrial applications.

Redox Reactions

As a Weak Oxidizing Agent:

This compound can be reduced to elemental tellurium (Te⁰) by strong reducing agents. This property is exploited in the synthesis of tellurium nanomaterials and is also a key aspect of its biological toxicity, where intracellular reducing agents can convert it to its elemental form.

As a Weak Reducing Agent:

The tellurite ion can be oxidized to the tellurate (B1236183) ion (TeO₆⁶⁻), where tellurium is in the +6 oxidation state. This reaction is typically achieved using strong oxidizing agents like hydrogen peroxide.

Reaction with Acids

This compound reacts with acids to form tellurous acid (H₂TeO₃), which is a weak acid.[3] The tellurite anion is a weak base.

Reaction with Bases

This compound is stable in basic solutions. The reaction of tellurium dioxide with a base is a common method for synthesizing tellurite salts.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of tellurium dioxide with sodium hydroxide (B78521).[5]

Protocol:

-

Dissolve a stoichiometric amount of tellurium dioxide (TeO₂) in a solution of sodium hydroxide (NaOH).

-

Heat the mixture gently to facilitate the reaction.

-

Allow the solution to cool, which will result in the precipitation of this compound crystals.

-

Filter the crystals and wash them with a small amount of cold water.

-

Dry the crystals in a desiccator.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds.[6][7][8][9]

Protocol:

-

Dissolve the impure this compound in a minimum amount of hot deionized water.

-

If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.

-

Hot filter the solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will form.

-

For maximum yield, the flask can be placed in an ice bath to further decrease the solubility.

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

-

Dry the purified crystals.

Oxidation to Sodium Tellurate

This compound can be oxidized to sodium tellurate using hydrogen peroxide.[10][11]

Protocol:

-

Dissolve this compound in water.

-

Slowly add a 30% solution of hydrogen peroxide (H₂O₂) to the this compound solution while stirring in an ice-water bath.

-

Continue stirring for several hours to ensure the reaction goes to completion.

-

The sodium tellurate will precipitate out of the solution.

-

Filter the precipitate, wash with absolute ethanol, and dry.

Reduction to Elemental Tellurium

This compound can be reduced to elemental tellurium using a reducing agent like sodium borohydride (B1222165).[1][2][12][13][14]

Protocol:

-

Dissolve this compound in an aqueous solution.

-

Slowly add a solution of sodium borohydride (NaBH₄) to the tellurite solution while stirring.

-

A black precipitate of elemental tellurium will form.

-

The reaction can be heated to ensure completion.[1]

-

The elemental tellurium can be collected by centrifugation or filtration, washed with water, and dried.

Biological Activity and Signaling Pathways

The primary mechanism of this compound's biological activity, particularly its toxicity, is the induction of oxidative stress.[15]

Induction of Oxidative Stress

Upon entering a cell, this compound can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This is thought to occur through the interaction of tellurite with intracellular thiols, like glutathione (B108866) (GSH), and the inhibition of antioxidant enzymes.[15]

Depletion of Glutathione

This compound can lead to a significant decrease in the intracellular levels of glutathione, a key antioxidant.[15] This depletion further exacerbates oxidative stress.

DNA Damage

The increase in ROS can cause damage to cellular macromolecules, including DNA, leading to strand breaks.[16]

The following diagram illustrates the proposed signaling pathway for this compound-induced oxidative stress:

References

- 1. Simple, Fast, and Sensitive Method for Quantification of Tellurite in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Recrystallization [sites.pitt.edu]

- 7. Home Page [chem.ualberta.ca]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. CN102874772A - Method for preparing high-purity tellurium by using tellurium dioxide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Tellurite-induced oxidative stress leads to cell death of murine hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Core Molecular Mechanisms of Sodium Tellurite Toxicity in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tellurite (B1196480) (Na₂TeO₃) is a potent inorganic tellurium compound with significant antimicrobial properties. Its toxicity extends to a broad spectrum of bacteria, even at low concentrations, making it a subject of considerable interest in the fields of microbiology and drug development. The antimicrobial action of tellurite was recognized even before the advent of modern antibiotics.[1] This technical guide provides a comprehensive overview of the core molecular mechanisms underlying sodium tellurite toxicity in bacteria, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding these mechanisms is crucial for the development of novel antimicrobial strategies and for harnessing the potential of tellurium compounds in medicine and biotechnology.

Key Mechanisms of this compound Toxicity

The toxicity of this compound in bacteria is a multifaceted process, primarily stemming from its strong oxidizing capabilities. The central mechanisms include the induction of oxidative stress, disruption of cellular redox homeostasis through thiol depletion, and the inhibition of key enzymatic functions.

Induction of Oxidative Stress

A primary driver of tellurite toxicity is the generation of reactive oxygen species (ROS) within the bacterial cell.[2][3] The intracellular reduction of the tellurite oxyanion (TeO₃²⁻) to its less toxic elemental form (Te⁰) is a key source of this oxidative stress.[4][5] This reduction process generates superoxide (B77818) anions (O₂⁻), which can then lead to the formation of other damaging ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4][6]

The surge in intracellular ROS leads to widespread cellular damage, affecting critical macromolecules:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in bacterial cell membranes, leading to lipid peroxidation. This process compromises membrane integrity and function. The extent of lipid peroxidation can be quantified by measuring thiobarbituritic acid reactive substances (TBARS).[7]

-

Protein Damage: Proteins are susceptible to oxidative damage through the carbonylation of amino acid residues. This can lead to loss of protein function and the formation of protein aggregates.[7]

-

DNA Damage: ROS can cause damage to nucleic acids, leading to mutations and potentially cell death.

Thiol Depletion and Disruption of Redox Homeostasis

Cellular thiols, particularly the tripeptide glutathione (B108866) (GSH), are crucial for maintaining the intracellular reducing environment and protecting against oxidative stress.[2] this compound directly targets these vital molecules.[8] The interaction between tellurite and thiols leads to the oxidation of the thiol groups, resulting in a significant decrease in the intracellular pool of reduced thiols.[8] This depletion of the primary antioxidant defense system exacerbates the effects of ROS-induced oxidative stress. The reduction of tellurite by glutathione is a proposed mechanism that, while detoxifying the tellurite ion, consumes the cell's vital thiol reserves.[2]

Enzyme Inhibition

This compound and the resulting oxidative stress can inhibit a wide range of bacterial enzymes, disrupting critical metabolic and respiratory processes.

-

Respiratory Chain Enzymes: The bacterial respiratory chain is a significant target of tellurite toxicity. Terminal oxidases, which are essential for aerobic respiration, have been shown to be involved in tellurite reduction and are subsequently inhibited.[9] NADH dehydrogenases, key components of the electron transport chain, are also susceptible to tellurite-mediated damage.

-

Metabolic Enzymes with [Fe-S] Clusters: Enzymes containing iron-sulfur ([Fe-S]) clusters are particularly vulnerable to inactivation by superoxide radicals generated during tellurite reduction.[4][10] Key metabolic enzymes such as aconitase and fumarase A in the tricarboxylic acid (TCA) cycle contain [4Fe-4S] clusters that are disabled by tellurite-induced oxidative stress.[4][10] This disruption of central metabolism can have catastrophic consequences for the cell.

-

Glycolytic Enzymes: Tellurite exposure has been shown to affect the glycolytic pathway in Escherichia coli. While glucose consumption may increase, the activity of key regulatory enzymes like phosphofructokinase and pyruvate (B1213749) kinase is decreased.[11][12]

-

Other Enzymes: A variety of other enzymes, including catalases and dihydrolipoamide (B1198117) dehydrogenase, can also be inhibited by tellurite.[4]

Disruption of Ion Homeostasis

Recent studies have highlighted another critical aspect of tellurite toxicity: the disruption of intracellular ion homeostasis. Tellurite exposure can lead to intracellular acidification and a significant reduction in magnesium (Mg²⁺) levels.[13] This disruption of Mg²⁺ homeostasis can severely impair ribosome assembly and protein synthesis, leading to metabolic arrest.[13]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data related to the toxicity of this compound against various bacterial species and its effects on specific enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Tellurite against Various Bacterial Species

| Bacterial Species | Condition | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Aerobic | ~1 | [2][14] |

| Escherichia coli | Anaerobic (Minimal Media) | up to 100 | [14] |

| Escherichia coli | Anaerobic (Rich Media) | 10 | [3] |

| Escherichia coli BW25113 | - | 0.36 | [15] |

| Escherichia coli MG1655 | - | 0.5 | [13] |

| Staphylococcus aureus ATCC 6538 | - | - | [16] |

| Methicillin-resistant S. aureus 622-4 | - | - | [16] |

| Bacillus subtilis ATCC 6051 | - | - | [16] |

| Salmonella Typhimurium LT2 | - | - | [16] |

| Klebsiella pneumoniae ATCC 11388 | - | - | [16] |

| Pseudomonas citronellolis SJTE-3 | - | ~250 | [2] |

Table 2: Inhibition of Bacterial Growth by this compound (Zone of Inhibition)

| Bacterial Species | Tellurite Concentration | Zone of Inhibition (mm) | Reference(s) |

| Bacillus subtilis | 1% w/v | 30 ± 2 | [17][18] |

| Proteus vulgaris | 1% w/v | 27 ± 2 | [17][18] |

| Staphylococcus aureus | 1% w/v | 25 ± 0.5 | [17][18] |

| Escherichia coli | 1% w/v | Resistant | [17][18] |

| Klebsiella planticola | 1% w/v | Resistant | [17][18] |

| Escherichia coli (uropathogenic) | Not specified | 22 ± 0.1 | [19] |

| Staphylococcus aureus (uropathogenic) | Not specified | 25 ± 0.2 | [19] |

| Proteus mirabilis (uropathogenic) | Not specified | 26 ± 0.2 | [19] |

| Pseudomonas aeruginosa (uropathogenic) | Not specified | 21 ± 0.7 | [19] |

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and relationships in this compound toxicity.

Figure 1: Overview of the molecular mechanism of this compound toxicity in bacteria.

Figure 2: Generation of reactive oxygen species (ROS) during tellurite metabolism.

Figure 3: A generalized experimental workflow for investigating this compound toxicity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular mechanisms of this compound toxicity in bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]

-

Inoculate each well of the microtiter plate containing the tellurite dilutions with the bacterial suspension. Include a positive control (bacteria in broth without tellurite) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that shows no visible growth.[21][22]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of intracellular ROS can be measured using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

Materials:

-

Bacterial cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

H₂DCFDA stock solution (in DMSO)

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest bacterial cells exposed to various concentrations of this compound for a specific duration by centrifugation.

-

Wash the cells with PBS to remove any remaining medium and tellurite.

-

Resuspend the cells in PBS containing a final concentration of H₂DCFDA (typically 10-20 µM).

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated.[15][23]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[12][24] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Quantification of Intracellular Thiols

The total intracellular thiol content can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB), which reacts with free sulfhydryl groups to produce a colored product.

Materials:

-

Bacterial cell lysate

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

DTNB solution (in reaction buffer)

-

Glutathione (GSH) standards

-

Spectrophotometer

Procedure:

-

Prepare a cell lysate from bacteria exposed to this compound.

-

In a 96-well plate, add the cell lysate to the reaction buffer.

-

Add the DTNB solution to each well and incubate at room temperature for 15 minutes.

-

Prepare a standard curve using known concentrations of GSH.

-

Calculate the concentration of thiols in the samples by comparing their absorbance to the GSH standard curve.

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

Bacterial cell lysate

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer

Procedure:

-

Mix the bacterial cell lysate with TCA to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95-100°C for a set time (e.g., 15-60 minutes) to allow the color reaction to occur.[19][26]

-

Cool the samples and measure the absorbance at 532 nm.[7][26]

-

Quantify the amount of TBARS by using a molar extinction coefficient for the MDA-TBA adduct or by comparing to a standard curve of MDA.

Enzyme Activity Assays

Aconitase Activity: Aconitase activity can be measured by monitoring the conversion of citrate (B86180) to isocitrate, which is then converted to α-ketoglutarate by isocitrate dehydrogenase, coupled to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[27][28]

NADH Dehydrogenase Activity: The activity of NADH dehydrogenase can be assayed by following the oxidation of NADH to NAD⁺ spectrophotometrically at 340 nm.[29][30] Cell membrane fractions are typically used for this assay.

Superoxide Dismutase (SOD) and Catalase Activity: Commercial kits are widely available for measuring the activity of these antioxidant enzymes. SOD activity is often measured by its ability to inhibit the reduction of a chromogenic compound by superoxide radicals.[5][9][31][32][33] Catalase activity is typically determined by monitoring the decomposition of hydrogen peroxide.[5][31]

Conclusion

The molecular mechanisms of this compound toxicity in bacteria are complex and interconnected, revolving around the central theme of oxidative stress. The generation of reactive oxygen species, depletion of cellular thiols, and subsequent inhibition of critical enzymes create a cascade of events that lead to widespread cellular damage and ultimately, cell death. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community. This knowledge will not only aid in the development of novel antimicrobial agents but also in understanding bacterial resistance mechanisms and the broader implications of metalloid toxicity in microbial ecosystems. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals dedicated to advancing our understanding of bacterial physiology and antimicrobial drug discovery.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Tellurite-mediated disabling of [4Fe-4S] clusters of Escherichia coli dehydratases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of tellurite-mediated oxidative stress on the Escherichia coli glycolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 13. The antibacterial effect of tellurite is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Tellurite Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiol-Mediated Reduction of Staphylococcus aureus Tellurite Resistance [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. oxfordbiomed.com [oxfordbiomed.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. youtube.com [youtube.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Total Glutathione Quantification Kit T419 manual | DOJINDO [dojindo.com]

- 26. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. Aconitase Assay Kit (Colorimetric) (ab83459) | Abcam [abcam.com]

- 29. Frontiers | NADH Dehydrogenases in Pseudomonas aeruginosa Growth and Virulence [frontiersin.org]

- 30. agilent.com [agilent.com]

- 31. besjournal.com [besjournal.com]

- 32. researchgate.net [researchgate.net]

- 33. cellbiolabs.com [cellbiolabs.com]

The Impact of Sodium Tellurite on Bacterial Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium tellurite (B1196480) (Na₂TeO₃) is a potent antimicrobial agent that exerts its toxicity in bacteria through a multi-pronged attack on critical metabolic pathways. This technical guide provides an in-depth analysis of the mechanisms by which sodium tellurite disrupts bacterial metabolism, with a focus on its effects on glycolysis, the tricarboxylic acid (TCA) cycle, and the electron transport chain. The primary mode of action involves the induction of severe oxidative stress through the generation of reactive oxygen species (ROS), which leads to the damage of key metabolic enzymes, particularly those containing iron-sulfur clusters. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction

Tellurium, a rare metalloid, is highly toxic to most microorganisms, with its oxyanion form, tellurite (TeO₃²⁻), being particularly potent.[1][2] The antimicrobial properties of tellurite have been recognized for over a century, historically used in selective media for the isolation of pathogenic bacteria.[3][4] The resurgence of interest in tellurite as a potential therapeutic agent is driven by the increasing challenge of antibiotic resistance. Understanding its detailed mechanism of action at the molecular level is crucial for its potential application in novel drug development strategies.

The toxicity of this compound is largely attributed to its ability to induce oxidative stress within the bacterial cell.[1][2] This is achieved through the depletion of cellular thiols, such as glutathione, leading to the production of ROS, including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] These ROS can then inflict widespread damage on cellular macromolecules, with metabolic enzymes being primary targets.

Disruption of Core Metabolic Pathways

This compound significantly perturbs the central carbon metabolism of bacteria, affecting glycolysis, the TCA cycle, and the electron transport chain. This disruption stems from both direct enzymatic inhibition and the downstream consequences of oxidative stress.

Glycolysis

Exposure to this compound leads to a complex and seemingly contradictory effect on the glycolytic pathway. While glucose consumption is reportedly increased, the activity of key regulatory enzymes is diminished.[5][6] This suggests a metabolic bottleneck and a redirection of carbon flux.

-

Enzyme Inhibition: The activities of phosphofructokinase and pyruvate (B1213749) kinase, two critical enzymes in glycolysis, are decreased in the presence of tellurite.[5][6]

-

Metabolite Accumulation: Despite the inhibition of these key enzymes, there is an observed increase in intracellular levels of pyruvate and phosphoenolpyruvate.[5][6] This accumulation may be a result of the metabolic blockages further downstream.

-

Increased Glucose Uptake: The expression of the glucose transporter gene, ptsG, is increased, leading to higher glucose consumption.[5][6] This may be a compensatory mechanism to counteract the reduced efficiency of energy production.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a major target of this compound due to the presence of several enzymes containing vulnerable iron-sulfur ([Fe-S]) clusters.

-

Inhibition of [4Fe-4S] Cluster Enzymes: Tellurite-induced oxidative stress leads to the dismantling of [4Fe-4S] clusters, which are essential cofactors for enzymes like aconitase and fumarase.[1][2][7] This results in a significant loss of their catalytic activity.[7] Inactivation of these enzymes creates a metabolic blockage in the TCA cycle.[1][2]

-

Metabolite Accumulation: The inhibition of aconitase and the α-ketoglutarate dehydrogenase complex leads to the accumulation of their respective substrates, isocitrate and α-ketoglutarate.[8][9]

Electron Transport Chain

The bacterial electron transport chain (ETC) is also a significant target of this compound, leading to impaired respiration and reduced ATP synthesis.

-

Damage to NADH Dehydrogenase I (NDH-I): The NDH-I complex, which also contains [Fe-S] clusters, is a primary target of tellurite-mediated damage.[10][11] This impairment leads to decreased oxygen consumption.[10]

-

Superoxide Generation by NDH-II: While the activity of NADH Dehydrogenase II (NDH-II) is not directly inhibited, it can reduce tellurite, a process that generates significant amounts of superoxide radicals, further exacerbating oxidative stress.[3]

-

Inhibition of Terminal Oxidases: The cytochrome bo oxidase complex, a terminal oxidase in the E. coli ETC, is also affected by tellurite.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on bacterial growth and metabolism as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for E. coli

| Condition | Medium | MIC (µg/mL) | Fold Difference |

| Aerobic | Rich (LB) | ~1.0 | - |

| Anaerobic | Rich (LB) | 10 | 10-fold higher |

| Anaerobic | Minimal (M9) | 89 - 120 | ~100-fold higher |

Table 2: Effect of this compound on E. coli Growth on Different Carbon Sources (Aerobic)

| Tellurite Concentration (µg/mL) | Growth on Glucose (% of control AUC) | Growth on Succinate (% of control AUC) |

| 5 | ~25 | ~64 |

| 10 | ~15 | ~31 |

AUC: Area Under the Curve. Data sourced from[1]

Table 3: Effect of this compound on Intracellular pH and Magnesium in E. coli

| Parameter | Treatment | Observation |

| Intracellular pH | 0.5 µg/mL Tellurite | Decrease from 7.5 to 6.3 over 3 hours |

| Intracellular Magnesium | 0.5 µg/mL Tellurite | >31% reduction after 3 hours |

| Intracellular Magnesium | 1.0 µg/mL Tellurite | 66% reduction after 3 hours |

| Intracellular Magnesium | 1.5 µg/mL Tellurite | 73% reduction after 3 hours |

Data sourced from[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on bacterial metabolism.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution (sterile)

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate. The concentration range should be chosen based on expected susceptibility.

-

Inoculate an overnight bacterial culture into fresh medium and grow to early to mid-logarithmic phase.

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add an equal volume of the diluted bacterial culture to each well of the microtiter plate containing the tellurite dilutions.

-

Include a positive control well with bacteria and no tellurite, and a negative control well with medium only.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the level of intracellular ROS in bacteria upon exposure to this compound.

Materials:

-

Bacterial culture

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the bacterial culture to the desired growth phase.

-

Expose the cells to the desired concentration of this compound for a specific time period. An untreated culture should be used as a control.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS containing H₂DCFDA (typically 5-10 µM).

-

Incubate the cells in the dark for 30-60 minutes to allow the probe to be taken up and deacetylated.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize the cells using a fluorescence microscope.

-

Normalize the fluorescence intensity to the cell density (e.g., OD₆₀₀).

Enzyme Activity Assays

Objective: To measure the activity of specific metabolic enzymes in the presence and absence of this compound.

General Procedure for Spectrophotometric Assays:

-

Prepare cell-free extracts from bacterial cultures grown with and without this compound. This is typically done by sonication or enzymatic lysis followed by centrifugation to remove cell debris.

-

Determine the total protein concentration of the cell-free extracts using a standard method (e.g., Bradford assay).

-

Prepare a reaction mixture containing the necessary buffer, substrates, and cofactors for the specific enzyme being assayed.

-

Initiate the reaction by adding a known amount of the cell-free extract to the reaction mixture.

-

Monitor the change in absorbance of a substrate or product over time at a specific wavelength using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

-

Enzyme activity is typically expressed in units per milligram of protein (U/mg).

Example: Aconitase Activity Assay

-

Principle: Aconitase catalyzes the conversion of isocitrate to cis-aconitate. The formation of cis-aconitate can be monitored by the increase in absorbance at 240 nm.

-

Reaction Mixture: Tris-HCl buffer (pH 7.4), isocitrate.

Example: Fumarase Activity Assay

-

Principle: Fumarase catalyzes the conversion of L-malate to fumarate (B1241708). The formation of fumarate can be monitored by the increase in absorbance at 240 nm.

-

Reaction Mixture: Potassium phosphate (B84403) buffer (pH 7.4), L-malate.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound's impact on bacterial central metabolism.

Caption: Workflow for assessing this compound toxicity.

Conclusion

This compound poses a significant threat to bacterial survival by inducing a cascade of events that cripple essential metabolic pathways. The generation of reactive oxygen species and the subsequent damage to iron-sulfur cluster-containing enzymes in the TCA cycle and electron transport chain are central to its mechanism of action. The disruption of glycolysis further exacerbates the metabolic stress. The detailed information provided in this guide, including quantitative data, experimental protocols, and pathway diagrams, offers a valuable resource for researchers aiming to further elucidate the antimicrobial properties of this compound and explore its potential in the development of new therapeutic strategies to combat bacterial infections. Further research into the specific interactions between tellurite and its enzymatic targets could pave the way for the design of novel inhibitors and the potentiation of existing antibiotics.

References

- 1. Characterization of Tellurite Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. materialesdocentes.uss.cl [materialesdocentes.uss.cl]

- 4. academic.oup.com [academic.oup.com]

- 5. Effect of tellurite-mediated oxidative stress on the Escherichia coli glycolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Reduction of Selenate and Tellurite by Nitrate Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tellurite-mediated damage to the Escherichia coli NDH-dehydrogenases and terminal oxidases in aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antibacterial effect of tellurite is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Basis of Microbial Resistance to Sodium Tellurite: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium tellurite (B1196480) (TeO₃²⁻) is a highly toxic oxyanion that poses a significant threat to most microorganisms by inducing severe oxidative stress, damaging cellular macromolecules, and disrupting metabolic pathways.[1][2] Despite its toxicity, various bacteria have evolved sophisticated resistance mechanisms. Understanding these biochemical strategies is crucial for fields ranging from clinical microbiology, where tellurite is used in selective media for pathogens like Shiga toxin-producing Escherichia coli (STEC)[3][4], to bioremediation and the development of novel antimicrobial potentiators. This guide provides an in-depth examination of the core biochemical mechanisms governing microbial resistance to sodium tellurite, presenting quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for the scientific community.

Core Mechanisms of Tellurite Resistance

Microbial resistance to this compound is not conferred by a single mechanism but rather a combination of strategies that prevent, tolerate, or remediate tellurite-induced cellular damage. The primary resistance pathways include enzymatic reduction, dedicated genetic operons, efflux systems, robust oxidative stress responses, and metabolic adaptations.

Enzymatic Reduction to Elemental Tellurium

The most widespread mechanism of tellurite detoxification is the enzymatic reduction of the soluble, highly toxic tellurite ion (Te⁴⁺) to the insoluble, less toxic elemental tellurium (Te⁰), which manifests as black intracellular or periplasmic deposits.[1][5] This process is not mediated by a single, universal "tellurite reductase" but is instead a capability of numerous enzymes, often as an off-target activity.

These enzymes typically utilize NAD(P)H as a reducing agent.[1][6] Key enzyme classes implicated in tellurite reduction include:

-

Flavoproteins: A diverse group of enzymes containing FAD/NAD(P)+ binding domains and catalytic cysteine residues are potent tellurite reductases.[6] This includes thioredoxin reductase (TrxB), glutathione (B108866) reductase (GorA), alkyl hydroperoxide reductase (AhpF), and dihydrolipoamide (B1198117) dehydrogenase (E3/LpdA).[6][7]

-

Nitrate (B79036) Reductases: Both periplasmic (Nap) and membrane-bound (Nar) nitrate reductases in denitrifying bacteria can use tellurite as an alternative electron acceptor, reducing it to Te⁰.[3][8]

-

Catalase: Enzymes like KatG have been shown to exhibit tellurite-reducing activity, linking detoxification to the oxidative stress response.[1][6]

-

Other Reductases: Various other enzymes, including type II NADH dehydrogenase and terminal oxidases from the electron transport chain, contribute to tellurite reduction.[6] A novel membrane-associated tellurite reductase has been purified from Erythromonas ursincola.[9]

The ter Operon: A Dedicated Resistance Cassette

High-level resistance to tellurite is often conferred by the ter (tellurite resistance) gene operon.[3] This operon is frequently found on plasmids and prophage-like elements in pathogenic Gram-negative bacteria, including E. coli, Salmonella, Yersinia, and Klebsiella pneumoniae.[3][10] The core operon required for resistance consists of six genes: terZABCDE.[3]

While the precise biochemical function of each Ter protein remains under investigation, the operon as a whole is linked to more than just tellurite resistance. It is also implicated in:

-

Virulence and Pathogenesis: The ter operon enhances bacterial survival during macrophage attacks and is associated with the formation of a filamentous phenotype in infected cells.[10][11]

-

Resistance to Phage and Colicins: It provides protection against infection by various bacteriophages and membrane-pore forming colicins.[3][10]

-

Oxidative Stress Tolerance: The presence of the ter operon contributes to resistance against oxidative stress, a function that may be its primary role given the rarity of environmental tellurium.

The TerC protein is considered a key integral membrane component of the resistance machinery, interacting with TerB to form a central complex.[12]

Efflux and Reduced Uptake

Actively removing tellurite from the cytoplasm is another effective resistance strategy.

-

TehA-TehB System: The chromosomally encoded tehA and tehB genes confer tellurite resistance. TehA is an integral membrane protein that functions as an efflux pump, expelling tellurite from the cell.[1][13] TehB has been proposed to be a methyltransferase, potentially involved in converting tellurite to a more volatile, excretable form.[13]

-

ArsABC System: The ars operon, primarily responsible for arsenite and antimonite efflux, can also recognize and export tellurite, providing a level of cross-protection.[13][14]

-

Phosphate (B84403) Transporters: Tellurite uptake is partly mediated by phosphate transport systems like PitA. Downregulation or modification of such transporters could lead to reduced uptake and increased tolerance.[2]

Management of Oxidative Stress

A primary mechanism of tellurite toxicity is the generation of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (OH•), which cause widespread damage to DNA, proteins, and lipids.[1][15] Tellurite reduction itself generates superoxide, and the depletion of cellular thiols (e.g., glutathione) further exacerbates this oxidative stress.[1][2]

Resistant microbes employ a multi-pronged defense:

-

Upregulation of Antioxidant Enzymes: Increased expression of superoxide dismutase (SodA, SodB) to convert O₂⁻ to hydrogen peroxide (H₂O₂), and catalase (KatG) to detoxify H₂O₂.[1][3]

-

Activation of Stress Regulons: The SoxRS regulon, which responds to superoxide stress, is induced by tellurite. This leads to the expression of a suite of protective genes, including sodA, DNA repair enzymes (nfo), and genes to restore the NADPH pool (zwf).[1]

-

Repair of [Fe-S] Clusters: Superoxide damages iron-sulfur clusters in essential metabolic enzymes like aconitase. The IscS desulfurase is involved in repairing these vital cofactors.[1]

-

DNA Repair: The extensive DNA damage caused by ROS necessitates a robust DNA repair system, and genes involved in this process are often upregulated upon tellurite exposure.[1][16]

Metabolic Detoxification via Methylation

Certain microorganisms can detoxify tellurite by converting it into volatile, methylated forms such as dimethyl telluride (CH₃-Te-CH₃).[7] This biovolatilization pathway serves as an efficient detoxification mechanism by removing tellurium from the cell. The process involves a series of reduction and methylation steps, as originally proposed by Challenger.[7] Enzymes like the UbiE methyltransferase have been implicated in this process.[1]

Quantitative Data on Tellurite Resistance

The level of resistance to this compound varies significantly among microbial species and is quantified by the Minimum Inhibitory Concentration (MIC). Enzyme kinetics provide insight into the efficiency of detoxification reactions.

Table 1: Minimum Inhibitory Concentrations (MICs) of Potassium Tellurite for Various Microorganisms

| Organism | Strain | Resistance Determinant | MIC (µg/mL) | Reference(s) |

| Escherichia coli | K-12 (Sensitive) | None (basal) | 0.5 - 1.0 | [9][17] |

| Escherichia coli | O157:H7 | ter operon | > 128 | [3][4] |

| Escherichia coli | BL21 | ter operon (cloned) | ~1024 (4 mM) | [12][18] |

| Pseudomonas citronellolis | SJTE-3 | Plasmid pRBL16 (ter genes) | ~250 | [17] |

| Erythromonas ursincola | KR99 | Membrane Reductase | ~220 | [9] |

| Natronococcus occultus | N/A | Halophilic adaptation | 2570 - 5140 (10-20 mM) | [5] |

Table 2: Kinetic Parameters of Tellurite/Tellurate Reducing Enzymes

| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Electron Donor | Reference(s) |

| Membrane-associated Reductase | Erythromonas ursincola | Tellurite (TeO₃²⁻) | 3.36 | 5.15 | NADH | [9] |

| Membrane-associated Reductase | Erythromonas ursincola | Tellurate (TeO₄²⁻) | 1.44 | 1.08 | NADH | [9] |

| Periplasmic Nitrate Reductase | Rhodobacter sphaeroides | Tellurite (TeO₃²⁻) | 0.28 | 1.1 | Benzyl Viologen | [8] |

| Periplasmic Nitrate Reductase | Rhodobacter sphaeroides | Tellurate (TeO₄²⁻) | 0.45 | 0.4 | Benzyl Viologen | [8] |

Key Experimental Protocols

Standardized methodologies are essential for studying and quantifying tellurite resistance. Below are protocols for core experimental assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of potassium tellurite that inhibits visible microbial growth.

Methodology (Agar Dilution): [17][19]

-

Prepare Tellurite Stock: Prepare a sterile, concentrated stock solution of potassium tellurite (K₂TeO₃).

-

Prepare Agar (B569324) Plates: Autoclave Mueller-Hinton agar and cool to 45-50°C in a water bath.

-

Create Dilution Series: Prepare a series of molten agar aliquots and add the tellurite stock solution to achieve a final two-fold serial dilution (e.g., from 512 µg/mL down to 0.125 µg/mL). Include a no-tellurite control plate.

-

Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare Inoculum: Grow the bacterial strain to be tested in liquid broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculate Plates: Spot a standardized volume (e.g., 10 µL) of the inoculum onto the surface of each agar plate.

-

Incubate: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of tellurite at which no visible growth of the organism is observed.

In Vitro Tellurite Reductase Activity Assay

This spectrophotometric assay quantifies the rate of tellurite reduction by monitoring the formation of black elemental tellurium (Te⁰), which increases absorbance at ~500 nm.

-

Prepare Cell Lysate: Grow bacterial cells to mid-log phase, harvest by centrifugation, and lyse them (e.g., by sonication) in a suitable buffer to obtain a crude protein extract. Determine the total protein concentration of the lysate (e.g., via Bradford assay).

-

Prepare Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4-9.0).

-

Assemble Reaction: To the buffer, add:

-

Potassium tellurite (K₂TeO₃) to a final concentration of ~0.15-0.5 mM.

-

A reducing agent, typically NADH or NADPH, to a final concentration of ~1 mM.

-

A defined amount of crude protein extract or purified enzyme (e.g., 40-50 µg).

-

-

Monitor Reaction: Immediately place the plate/cuvette in a spectrophotometer pre-warmed to the desired temperature (e.g., 37°C).

-

Measure Absorbance: Monitor the increase in absorbance at 500 nm (OD₅₀₀) over time (e.g., every minute for 15-60 minutes).

-

Calculate Activity: Calculate the rate of change in OD₅₀₀. One unit (U) of activity can be defined as the amount of enzyme required to increase the OD₅₀₀ by 0.001 per minute under the specified conditions. Specific activity is reported as U/mg of protein.

Implications for Drug Development

The study of tellurite resistance provides valuable insights for antimicrobial research.

-

Antibiotic Potentiation: Sub-lethal concentrations of tellurite have been shown to potentiate the effects of certain antibiotics, such as cefotaxime.[16] This synergistic effect is linked to tellurite-induced oxidative stress and increased cell permeability, suggesting that targeting these pathways could restore efficacy to existing antibiotics.

-

Novel Drug Targets: The enzymes and transport systems involved in tellurite resistance, particularly those in the ter operon which are linked to virulence, represent potential targets for novel antimicrobial agents.[12] Inhibiting these resistance mechanisms could re-sensitize pathogenic bacteria to tellurite or compromise their ability to survive within a host.

-

Understanding Pathogen Fitness: The widespread presence of the ter operon in clinical isolates suggests it provides a significant fitness advantage, likely by enhancing tolerance to oxidative stress encountered during infection. This highlights the importance of stress response pathways as general targets in pathogenic bacteria.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Characterization of Tellurite Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of the Tellurite Resistance Gene Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variability in tellurite resistance and the ter gene cluster among Shiga toxin-producing Escherichia coli isolated from humans, animals and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extreme Environments and High-Level Bacterial Tellurite Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavoprotein-Mediated Tellurite Reduction: Structural Basis and Applications to the Synthesis of Tellurium-Containing Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Tellurite and Tellurate Reduction by the Aerobic Anoxygenic Phototroph Erythromonas ursincola, Strain KR99 Is Carried out by a Novel Membrane Associated Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Role of Tellurite Resistance Operon in Filamentous Growth of Yersinia pestis in Macrophages | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Microbial mechanisms to transform the super-trace element tellurium: a systematic review and discussion of nanoparticulate phases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA, Cell Wall and General Oxidative Damage Underlie the Tellurite/Cefotaxime Synergistic Effect in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the Tellurite-Resistance Properties and Identification of the Core Function Genes for Tellurite Resistance in Pseudomonas citronellolis SJTE-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Diversity of the Tellurite Resistance Gene Operon in Escherichia coli [frontiersin.org]

- 20. Anaerobic RSH-dependent tellurite reduction contributes to Escherichia coli tolerance against tellurite - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystal Architecture of Sodium Tellurite Pentahydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic structure of sodium tellurite (B1196480) pentahydrate (Na₂TeO₃·5H₂O), a compound of interest in various scientific domains. While a comprehensive analysis is predicated on the foundational study by Philippot, Maurin, and Moret in Acta Crystallographica (1979), the full experimental details and exhaustive crystallographic data from this primary source are not publicly accessible through standard search methodologies. This guide, therefore, synthesizes the publicly available structural information and presents it in a format conducive to research and development applications.

Core Structural Characteristics

The crystal structure of sodium tellurite pentahydrate is characterized by the presence of discrete tellurite anions (TeO₃²⁻) and sodium cations, intricately coordinated with water molecules.[1][2] The tellurium atom in the anion is in the +4 oxidation state.

The Tellurite Anion

The TeO₃²⁻ anion adopts a pyramidal geometry .[1][2] This geometry is a consequence of the stereochemically active lone pair of electrons on the tellurium atom. The key reported bond parameters for the tellurite anion are summarized below.

| Parameter | Value |

| Te-O Bond Distance | 1.85 - 1.86 Å |

| O-Te-O Bond Angle | ~99.5° |

Table 1: Reported Bond Parameters of the Tellurite Anion in this compound Pentahydrate.[1][2]

Experimental Protocol: A Generalized Workflow

While the specific experimental details from the definitive 1979 study are unavailable, a generalized workflow for single-crystal X-ray diffraction, the standard method for such a structure determination, is presented below. This serves as a procedural illustration for researchers in the field.

Logical Relationships in Crystal Structure Analysis

The determination of a crystal structure involves a series of logical steps, from the initial diffraction experiment to the final, validated structural model. The following diagram illustrates the key relationships in this process.

Concluding Remarks

The provided information offers a foundational understanding of the crystal structure of this compound pentahydrate based on publicly accessible data. For a definitive and exhaustive analysis, including detailed atomic coordinates, a complete list of bond lengths and angles, and specific experimental parameters, researchers are directed to the primary crystallographic study:

-

Philippot, E., Maurin, M., & Moret, J. (1979). Etude cristallographique du tellurite de sodium à cinq molécules d'eau, Na₂TeIVO₃·5H₂O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(6), 1337-1340.

Further investigation into crystallographic databases for the corresponding Crystallographic Information File (CIF) is also recommended for those requiring the full dataset for modeling and analysis.

References

solubility and dissociation constant of sodium tellurite in aqueous solutions

An In-depth Technical Guide on the Solubility and Dissociation Constant of Sodium Tellurite (B1196480) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and dissociation characteristics of sodium tellurite (Na₂TeO₃). The information presented herein is intended for professionals in research, scientific, and drug development fields who require detailed data on the physicochemical properties of this compound.

Introduction to this compound

This compound is an inorganic compound with the chemical formula Na₂TeO₃.[1][2] It presents as a white crystalline powder or solid that is soluble in water.[1][2][3][4] This compound serves as an intermediate in the extraction of elemental tellurium and is used in various industrial applications, including the corrosion-resistant electroplating of nickel and for creating black or blue-black coatings on metals like iron, steel, and aluminum.[3][5][6] In the field of microbiology, this compound is added to growth media to isolate bacteria that exhibit a natural resistance to its toxicity.[3][5]

Aqueous Solubility of this compound

This compound is readily soluble in water.[2][3][4] Upon dissolution, it forms an alkaline solution due to the hydrolysis of the tellurite ion. Quantitative solubility data is crucial for preparing solutions of specific concentrations for experimental use.

Quantitative Solubility Data

The solubility of this compound in water has been reported as follows:

| Temperature | Solubility | Reference |

| 68°F (20°C) | ≥ 100 mg/mL | --INVALID-LINK--[1][7] |

Note: The available quantitative data is limited. Solubility is generally high but can be influenced by factors such as pH and the presence of other solutes.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

A common method for determining the solubility of a compound like this compound is the isothermal equilibrium saturation method.

Objective: To determine the equilibrium concentration of this compound in water at a specific temperature.

Materials:

-

This compound (Na₂TeO₃), high purity

-

Deionized or distilled water

-

Constant temperature water bath or incubator

-

Stirring mechanism (e.g., magnetic stirrer and stir bars)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer or other analytical instrument for concentration measurement

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed vessel. The excess solid is necessary to ensure that saturation is achieved.

-

Equilibration: Place the vessel in a constant temperature bath and agitate the mixture using a magnetic stirrer. Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the sample through a pre-equilibrated syringe filter of a pore size small enough to remove all suspended solid particles. This step is critical to prevent undissolved solute from artificially inflating the measured concentration.

-

Analysis: Accurately dilute the filtered saturated solution to a concentration within the working range of the chosen analytical method. Determine the concentration of tellurite in the diluted sample. A spectrophotometric method based on the reduction of tellurite by sodium borohydride (B1222165) to form elemental tellurium, which can be quantified, is one possible approach.[8][9]

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound at the specified temperature.

Dissociation in Aqueous Solution